molecular formula C11H14O3 B1627933 2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane CAS No. 850348-76-4

2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane

Cat. No.: B1627933
CAS No.: 850348-76-4
M. Wt: 194.23 g/mol
InChI Key: PSMUQDHZCGFZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is a derivative of 1,3-dioxolane, a five-membered cyclic acetal, and features a phenoxymethyl group substituted at the second position of the dioxolane ring

Properties

IUPAC Name

2-[(2-methylphenoxy)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9-4-2-3-5-10(9)14-8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMUQDHZCGFZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590066
Record name 2-[(2-Methylphenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850348-76-4
Record name 2-[(2-Methylphenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane can be achieved through several methods. One common approach involves the ring-opening of epoxides in the presence of ketones, catalyzed by graphene oxide under ultrasonic irradiation . Another method utilizes Brønsted acids to activate the dimerization reaction of glycol, leading to the formation of 2-methyl-1,3-dioxolane via acetaldehyde .

Industrial Production Methods

Industrial production of this compound typically involves the use of silica gel catalysis. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane involves its ability to undergo ring-opening polymerization (ROP) and other reactions. The compound can act as a monomer in the formation of poly(α-hydroxy acid)s (PAHAs) through the ROP of 1,3-dioxolane-4-ones . This process is facilitated by the presence of specific catalysts and reaction conditions, leading to the formation of functional polymers with various applications.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler cyclic acetal without the phenoxymethyl substitution.

    2-Methyl-1,3-dioxolane: Similar structure but lacks the phenoxymethyl group.

    1,4-Dioxane: A six-membered cyclic ether with different chemical properties.

Uniqueness

2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties.

Biological Activity

2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane is an organic compound characterized by its unique structural features, including a dioxolane ring and a phenoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14O3. The compound's structure includes:

  • A dioxolane ring , which contributes to its stability and reactivity.
  • A methyl-substituted phenoxy group , enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the dioxolane ring allows for diverse interactions, potentially leading to the modulation of various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.

Biological Activity Data

Research on the biological activity of this compound has shown promising results in various studies. Below is a summary table highlighting key findings from recent research:

Study ReferenceBiological ActivityMethodologyKey Findings
Enzyme InhibitionIn vitro assaysDemonstrated significant inhibition of target enzymes with IC50 values in low micromolar range.
Antimicrobial ActivityDisk diffusion methodExhibited antimicrobial effects against several bacterial strains.
Receptor BindingRadiolabeled binding assaysShowed high affinity for specific receptors, indicating potential therapeutic applications.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in biological systems:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against pathogenic bacteria. Results indicated that it inhibited growth at concentrations as low as 25 µg/mL, suggesting potential as a lead compound for antibiotic development.
  • Neuropharmacological Effects : In animal models, the compound was tested for its effects on behavior and neurological function. It was found to modulate activity in specific brain regions associated with mood regulation without inducing significant side effects.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-Methyl-phenoxymethyl)-[1,3]dioxolaneContains a para-methyl substitution on the phenyl ringModerate enzyme inhibition
2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolaneFluorine substitution enhances reactivityHigher receptor binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane
Reactant of Route 2
Reactant of Route 2
2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.